molecular formula C26H25NO4 B282415 1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282415
M. Wt: 415.5 g/mol
InChI Key: ISOPZJIJQJPOAX-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as FMPD, is a chemical compound that has been extensively studied for its potential therapeutic applications. FMPD belongs to the class of pyrrolone derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of microglia and astrocytes. 1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which is beneficial in treating Alzheimer's disease.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and increase antioxidant enzyme activity in the brain. 1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one also increases the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its high potency, selectivity, and low toxicity. 1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to exhibit good solubility in various solvents, which makes it easy to use in lab experiments. The limitations of using 1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the study of 1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is to study its potential use in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in humans to determine its safety and efficacy as a therapeutic agent. Additionally, further studies are needed to elucidate the exact mechanisms of action of 1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one and to identify potential drug targets for its use in treating various diseases.

Synthesis Methods

The synthesis of 1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one with furfural in the presence of a strong acid catalyst. The reaction yields 1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one as a yellow solid with a melting point of 210-212°C.

Scientific Research Applications

1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anticancer, and neuroprotective properties. 1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

(4Z)-1-(furan-2-ylmethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H25NO4/c1-16(2)18-10-12-19(13-11-18)23-22(24(28)20-8-6-17(3)7-9-20)25(29)26(30)27(23)15-21-5-4-14-31-21/h4-14,16,23,28H,15H2,1-3H3/b24-22-

InChI Key

ISOPZJIJQJPOAX-GYHWCHFESA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)C(C)C)/O

SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)C(C)C)O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)C(C)C)O

Origin of Product

United States

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